4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE
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Overview
Description
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE is a heterocyclic compound that features an imidazole ring substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with glyoxal and ammonium acetate in acetic acid, which leads to the formation of the imidazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to inhibition of bacterial enzymes, while its anticancer effects might involve disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl derivatives: Compounds such as 2,4-dimethoxyphenylpyrazole and 2,4-dimethoxyphenylthiazole share structural similarities and may exhibit comparable biological activities.
Imidazole derivatives: Other imidazole-based compounds, like 1H-imidazole-4-carboxaldehyde, also share the imidazole core and may have similar chemical reactivity.
Uniqueness
4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE is unique due to the presence of both the 2,4-dimethoxyphenyl group and the imidazole ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The specific substitution pattern on the phenyl ring can also affect its interaction with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(5-8)15-2)10-6-12-7-13-10/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKPTAMUKOFFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=CN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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